molecular formula C22H25FN2O2 B11447451 Nalpha-(cyclohexylcarbonyl)-N-(2-fluorophenyl)phenylalaninamide

Nalpha-(cyclohexylcarbonyl)-N-(2-fluorophenyl)phenylalaninamide

Cat. No.: B11447451
M. Wt: 368.4 g/mol
InChI Key: CVHCPJIYJAXSPM-UHFFFAOYSA-N
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Description

Nalpha-(cyclohexylcarbonyl)-N-(2-fluorophenyl)phenylalaninamide is a synthetic compound with a complex structure It is characterized by the presence of a cyclohexylcarbonyl group, a fluorophenyl group, and a phenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(cyclohexylcarbonyl)-N-(2-fluorophenyl)phenylalaninamide typically involves multiple steps. One common approach is to start with phenylalanine, which undergoes a series of reactions to introduce the cyclohexylcarbonyl and fluorophenyl groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process would be optimized for efficiency and yield, with careful control of reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nalpha-(cyclohexylcarbonyl)-N-(2-fluorophenyl)phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Nalpha-(cyclohexylcarbonyl)-N-(2-fluorophenyl)phenylalaninamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules, such as proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Nalpha-(cyclohexylcarbonyl)-N-(2-fluorophenyl)phenylalaninamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-(cyclohexylcarbonyl)-N-(2-chlorophenyl)phenylalaninamide
  • Nalpha-(cyclohexylcarbonyl)-N-(2-bromophenyl)phenylalaninamide
  • Nalpha-(cyclohexylcarbonyl)-N-(2-methylphenyl)phenylalaninamide

Uniqueness

Nalpha-(cyclohexylcarbonyl)-N-(2-fluorophenyl)phenylalaninamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25FN2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[1-(2-fluoroanilino)-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C22H25FN2O2/c23-18-13-7-8-14-19(18)24-22(27)20(15-16-9-3-1-4-10-16)25-21(26)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17,20H,2,5-6,11-12,15H2,(H,24,27)(H,25,26)

InChI Key

CVHCPJIYJAXSPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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